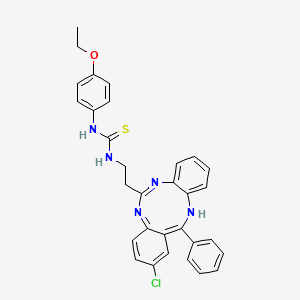
Hydrazinecarbothioamide, 2,2'-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming stable complexes with metals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- typically involves the reaction of hydrazinecarbothioamide with 1,2-diphenyl-1,2-ethanedione in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler hydrazine derivatives.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydrazine derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. The specific pathways involved depend on the nature of the metal ion and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydrazinecarbothioamide, 2,2’-(1-methyl-1,2-ethanediylidene)bis-
- Hydrazinecarbothioamide, 2,2’-(1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)-
Uniqueness
Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- is unique due to its specific substitution pattern and the presence of methoxyphenyl groups.
Eigenschaften
CAS-Nummer |
124041-20-9 |
|---|---|
Molekularformel |
C32H32N6O2S2 |
Molekulargewicht |
596.8 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-3-[(E)-[(2E)-2-[(4-methoxyphenyl)methylcarbamothioylhydrazinylidene]-1,2-diphenylethylidene]amino]thiourea |
InChI |
InChI=1S/C32H32N6O2S2/c1-39-27-17-13-23(14-18-27)21-33-31(41)37-35-29(25-9-5-3-6-10-25)30(26-11-7-4-8-12-26)36-38-32(42)34-22-24-15-19-28(40-2)20-16-24/h3-20H,21-22H2,1-2H3,(H2,33,37,41)(H2,34,38,42)/b35-29+,36-30+ |
InChI-Schlüssel |
ZRUMNJIWLQURHX-ZRBLUKEISA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CNC(=S)N/N=C(/C(=N/NC(=S)NCC2=CC=C(C=C2)OC)/C3=CC=CC=C3)\C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=S)NN=C(C2=CC=CC=C2)C(=NNC(=S)NCC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



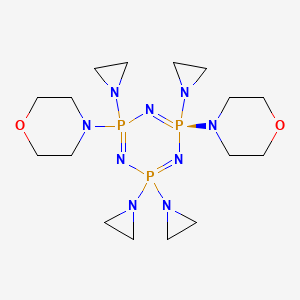

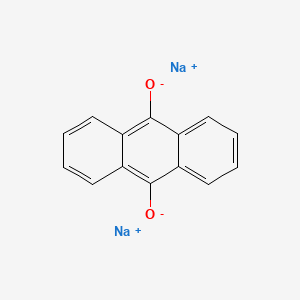




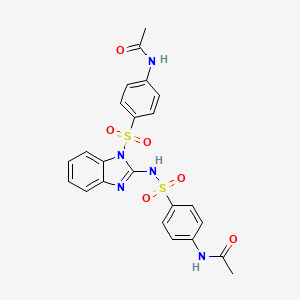

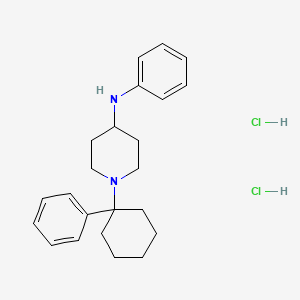
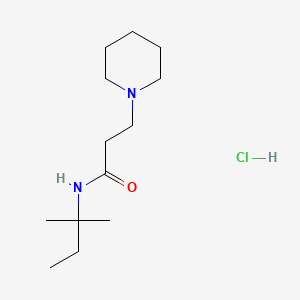
![N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12707726.png)
